N-(5-methylisoxazol-3-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
“N-(5-methylisoxazol-3-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methylisoxazol-3-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide” typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Thioether Formation: The indole derivative can be reacted with a thiol to form the thioether linkage.
Amide Bond Formation: The final step involves the formation of the amide bond between the isoxazole and the indole-thioether moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the isoxazole ring or the indole moiety.
Substitution: Substitution reactions may occur at various positions on the isoxazole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, isoxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(5-methylisoxazol-3-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide” would depend on its specific biological target. Generally, isoxazole derivatives may interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety could also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- N-(5-methylisoxazol-3-yl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
Uniqueness
The uniqueness of “N-(5-methylisoxazol-3-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-8-20-10-15(13-6-4-5-7-14(13)20)23-11-17(21)18-16-9-12(2)22-19-16/h4-7,9-10H,3,8,11H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLPSRLMJCBPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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